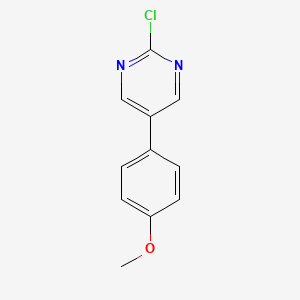

2-Chloro-5-(4-methoxyphenyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASJMEVESBZEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375483 | |

| Record name | 2-chloro-5-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27794-03-2 | |

| Record name | 2-Chloro-5-(4-methoxyphenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27794-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(4-methoxyphenyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(4-methoxyphenyl)pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a reactive 2-chloropyrimidine core and a 4-methoxyphenyl substituent, makes it a versatile building block for the synthesis of a wide array of potentially therapeutic agents. The pyrimidine scaffold is a common motif in numerous biologically active molecules, including kinase inhibitors and other targeted therapies.[1] The methoxy group on the phenyl ring can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, an analysis of its reactivity and stability, and insights into its applications in drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug's efficacy and safety.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O | [2] |

| Molecular Weight | 220.66 g/mol | [2] |

| Appearance | Light brown solid | [3] |

| Melting Point | 129 °C | [3] |

| Boiling Point (Predicted) | 403.1 ± 38.0 °C | [3] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -1.46 ± 0.22 | [3] |

| XlogP (Predicted) | 2.8 | [4] |

| Solubility | Slightly soluble in water. Soluble in alcohols. | [5] |

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons.

-

Pyrimidine Protons: Two singlets in the aromatic region, one for the proton at the C4/C6 position and another for the proton at the C4/C6 position of the pyrimidine ring.

-

Phenyl Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring (an AA'BB' system).

-

Methoxy Protons: A singlet around 3.8 ppm, integrating to three protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Based on the structure, the following signals are anticipated:

-

Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring. The carbon attached to the chlorine atom (C2) will be significantly deshielded.

-

Phenyl Carbons: Four signals for the carbon atoms of the para-substituted phenyl ring. The carbon attached to the methoxy group and the carbon attached to the pyrimidine ring will have characteristic chemical shifts.

-

Methoxy Carbon: A signal around 55 ppm for the methoxy carbon.

Mass Spectrometry

In a mass spectrum, this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed.[6] Fragmentation may involve the loss of the chloro group, the methoxy group, or cleavage of the bond between the pyrimidine and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule:

-

C-Cl Stretch: In the fingerprint region.

-

C=N and C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations.

-

C-O Stretch: For the methoxy group.

-

C-H Stretch: Aromatic and methyl C-H stretching vibrations.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range. A sharp melting range is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of a compound in various solvents is critical for its formulation and biological testing.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Caption: Workflow for Solubility Assessment.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

-

Sample Weighing: Accurately weigh an appropriate amount of the compound (typically 5-10 mg for ¹H NMR).

-

Dissolution: Dissolve the compound in the deuterated solvent in a small vial.

-

Transfer: Transfer the solution to a clean NMR tube.

-

Standard Addition (Optional): Add a small amount of an internal standard (e.g., TMS) for chemical shift referencing.

Caption: Workflow for NMR Sample Preparation.

Reactivity and Stability Profile

The chemical reactivity of this compound is primarily dictated by the 2-chloropyrimidine core.

Reactivity

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[7] This is due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which activates the C2 position towards nucleophilic attack. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion, providing a convenient method for introducing diverse functional groups at this position. The 5-(4-methoxyphenyl) substituent can electronically influence the reactivity of the pyrimidine ring, though its effect is less pronounced than that of substituents at the C4 or C6 positions.

References

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. scbt.com [scbt.com]

- 3. This compound | 27794-03-2 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]

- 6. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 7. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

Spectroscopic data for 2-Chloro-5-(4-methoxyphenyl)pyrimidine

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Introduction: The Structural Imperative

In modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound stands as a key intermediate in the synthesis of various biologically active compounds, making its unambiguous characterization a critical step in any research and development pipeline. Its structure, featuring a halogenated pyrimidine core linked to a methoxy-substituted phenyl ring, presents a rich landscape for spectroscopic analysis. This guide provides an in-depth examination of the expected spectroscopic data for this compound, grounded in fundamental principles and practical application. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a comprehensive and self-validating "fingerprint" of the molecule.

The causality behind employing a multi-technique approach lies in the complementary nature of the data. While NMR spectroscopy maps the carbon-hydrogen framework and connectivity, mass spectrometry provides definitive molecular weight and fragmentation information, and IR spectroscopy identifies the key functional groups present. Together, they form a robust analytical package that ensures the identity, purity, and structural integrity of the compound.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can deduce the connectivity and chemical environment of nearly every atom in the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak which is easily identified.[2]

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.[3]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

-

Acquisition Parameters: Utilize a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. The relaxation delay should be set to at least 5 seconds to ensure accurate integration.

The structure of this compound dictates a specific and predictable ¹H NMR spectrum.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.75 | Singlet (s) | 2H | - | H-4, H-6 |

| ~7.50 | Doublet (d) | 2H | ~8.8 Hz | H-2', H-6' |

| ~7.00 | Doublet (d) | 2H | ~8.8 Hz | H-3', H-5' |

| ~3.85 | Singlet (s) | 3H | - | -OCH₃ |

Expert Analysis:

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the free rotation around the C5-C1' bond. They appear as a sharp singlet at approximately 8.75 ppm.[4] This significant downfield shift is characteristic of protons on electron-deficient heterocyclic rings. The nitrogen atoms strongly withdraw electron density, deshielding the adjacent protons.

-

Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The 4-methoxyphenyl group presents a classic AA'BB' spin system, which at 400 MHz often simplifies to two distinct doublets.

-

The protons ortho to the pyrimidine ring (H-2', H-6') are expected around 7.50 ppm.

-

The protons ortho to the electron-donating methoxy group (H-3', H-5') are shielded and thus appear further upfield, around 7.00 ppm. The coupling constant of ~8.8 Hz is typical for ortho-coupling in a benzene ring.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet at approximately 3.85 ppm.[4] This is a highly characteristic chemical shift for an aryl methoxy group.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, stands as a titan in the field of medicinal chemistry. Its fundamental role as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA provides a compelling rationale for its prevalence in therapeutic agents.[1][2] This inherent biocompatibility allows pyrimidine-based molecules to readily interact with a multitude of biological targets, including enzymes and receptors, making them a "privileged scaffold" in drug discovery.[3][4] Over the past six decades, this versatile framework has been the foundation for a rapidly expanding portfolio of U.S. Food and Drug Administration (FDA)-approved drugs, addressing a wide spectrum of diseases from cancer and viral infections to inflammatory disorders and cardiovascular conditions.[5][6][7]

This technical guide provides a comprehensive exploration of the pyrimidine scaffold in drug discovery, delving into its medicinal chemistry, synthetic methodologies, and diverse therapeutic applications. As a senior application scientist, the following sections will not only detail established protocols but also provide insights into the causality behind experimental choices, ensuring a self-validating and authoritative resource for professionals in the field.

The Medicinal Chemistry of Pyrimidine Derivatives: A Tale of Versatility and Specificity

The remarkable success of pyrimidine-based drugs stems from the scaffold's unique physicochemical properties and its amenability to chemical modification. The nitrogen atoms in the pyrimidine ring are key hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[3] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, further enhancing binding affinity.

The true power of the pyrimidine scaffold lies in the ability to strategically place various substituents around the ring, which profoundly influences the molecule's structure-activity relationship (SAR).[2] These modifications can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different functional groups can modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile, transforming a potent but impractical molecule into a viable therapeutic candidate.

One of the most successful applications of pyrimidine scaffolds is in the development of kinase inhibitors.[8] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine derivatives have been expertly designed to mimic the adenine core of ATP, the natural substrate for kinases, allowing them to competitively bind to the ATP-binding pocket and inhibit kinase activity.[4] This targeted approach has led to the development of highly effective and selective cancer therapies.

Synthetic Methodologies: Building the Pyrimidine Core

The construction of the pyrimidine ring and its subsequent derivatization are central to the development of new therapeutic agents. A variety of synthetic strategies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions.[1][9]

Classical Synthesis: The Biginelli Reaction

A cornerstone of pyrimidine synthesis is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[10] This acid-catalyzed reaction provides a straightforward and efficient route to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.

Experimental Protocol: Biginelli Reaction for Dihydropyrimidine Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.

Modern Synthetic Approaches: Suzuki Coupling

For the synthesis of more complex and highly substituted pyrimidines, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable.[11] This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated pyrimidine and an organoboron compound, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Experimental Protocol: Suzuki Coupling for Aryl-Substituted Pyrimidines

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated pyrimidine (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).

-

Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Therapeutic Applications: Pyrimidines in the Clinic

The versatility of the pyrimidine scaffold has led to its incorporation into a wide array of FDA-approved drugs targeting numerous diseases.

Anticancer Agents

A significant number of pyrimidine-based drugs are used in oncology.[2][8] These can be broadly categorized into antimetabolites and kinase inhibitors.

-

Antimetabolites: These drugs, such as 5-Fluorouracil and its prodrug Capecitabine , structurally mimic endogenous pyrimidines and interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells.[8]

-

Kinase Inhibitors: This class of drugs has revolutionized cancer therapy. Pyrimidine-based kinase inhibitors, such as Imatinib (targeting BCR-ABL in chronic myeloid leukemia) and Gefitinib (targeting the Epidermal Growth Factor Receptor - EGFR - in lung cancer), have demonstrated remarkable efficacy.[12]

Table 1: Selected FDA-Approved Pyrimidine-Based Kinase Inhibitors

| Drug Name | Target Kinase(s) | Indication |

| Imatinib | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | Breast Cancer |

| Palbociclib | CDK4/6 | Breast Cancer |

Antiviral Agents

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[13][14] These drugs mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination, thereby halting viral replication.

-

Anti-herpesvirus agents: Acyclovir and its prodrug Valacyclovir are widely used to treat herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[14]

-

Anti-HIV agents: Lamivudine and Zidovudine (AZT) are key components of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[13][14]

-

Anti-hepatitis agents: Sofosbuvir , a nucleotide analog, is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase and is a critical component of modern HCV treatment regimens.

Conclusion and Future Perspectives

The pyrimidine scaffold has unequivocally demonstrated its immense value in drug discovery, leading to the development of numerous life-saving medications.[4] Its synthetic tractability and the ability to fine-tune its properties through chemical modification have made it a favored platform for medicinal chemists.[1] The future of pyrimidine-based drug discovery remains bright, with ongoing research focused on several key areas:

-

Novel Scaffolds and Architectures: The exploration of new fused pyrimidine systems and novel substitution patterns will continue to yield compounds with improved potency and selectivity.[12]

-

Targeted Therapies: The development of pyrimidine-based drugs that target specific protein-protein interactions or allosteric sites represents a promising avenue for overcoming drug resistance.

-

Green Chemistry: The implementation of more sustainable and environmentally friendly synthetic methods for pyrimidine synthesis is an increasingly important consideration.[8]

As our understanding of disease biology deepens, the versatile pyrimidine scaffold will undoubtedly continue to play a central role in the design and development of the next generation of innovative medicines.

References

- 1. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iasp-pain.org [iasp-pain.org]

- 8. ijsat.org [ijsat.org]

- 9. growingscience.com [growingscience.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Safe Handling of 2-Chloro-5-(4-methoxyphenyl)pyrimidine for Research and Development Professionals

Section 1: Compound Profile and Strategic Importance

2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS No. 27794-03-2) is a substituted pyrimidine derivative recognized for its role as a versatile heterocyclic building block in medicinal chemistry and drug development.[1] Its structural motifs are integral to the synthesis of compounds targeting a range of biological pathways. As with many chlorinated heterocyclic intermediates, its reactivity, which is valuable synthetically, also necessitates a comprehensive and rigorous approach to laboratory safety.

This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles. The protocols outlined herein are designed to empower researchers to mitigate risks, ensure regulatory compliance, and foster a culture of safety excellence. Adherence to these guidelines is critical not only for personal protection but for the integrity of the research environment.

Section 2: Hazard Identification and GHS Classification

A thorough understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, requiring specific and cautious handling.[2][3] The signal word for this compound is "Danger" due to its potential to cause serious eye damage.[1][3]

The causality behind this classification is its chemical nature; as a solid, fine dust can be easily aerosolized, leading to respiratory, dermal, and ocular exposure. The chlorinated pyrimidine ring contributes to its irritant and corrosive properties.

Table 1: GHS Classification for this compound

| Pictogram | GHS Class | Hazard Code | Hazard Statement |

|

| Serious Eye Damage/Corrosion | H318 | Causes serious eye damage.[1][3] |

|

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] |

|

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |

|

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][3] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a systematic approach to minimizing exposure. For this compound, engineering controls are paramount, followed by stringent adherence to PPE protocols.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this solid compound is a certified chemical fume hood .[4][5] This is non-negotiable. The fume hood's negative pressure environment contains aerosolized dust and vapors, preventing inhalation, which is a key risk due to the H335 classification (May cause respiratory irritation).[3][4] For processes involving this compound, a ventilated cabinet or glove box also provides an adequate level of protection.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE must be deliberate and based on a thorough risk assessment of the planned procedure.[7]

-

Eye and Face Protection: Due to the severe risk of serious eye damage (H318), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[4] For tasks with a higher risk of splashing, such as transfer of the solid or preparation of solutions, a full-face shield worn over chemical splash goggles is required for maximum protection.[7][8]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Disposable sleeves can provide additional protection. For all handling procedures, wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5][7] If there is a risk of significant contact, double-gloving is a prudent measure.[9]

-

Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a spill or engineering control failure, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used by trained personnel.[7][10]

Section 4: Standard Operating Procedures for Handling and Storage

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Have spill cleanup materials readily available.

-

Weighing: Conduct all weighing operations on a draft shield or within the fume hood to contain any dust. Use a dedicated spatula and weighing paper.

-

Transfers: When transferring the solid, minimize the drop height to prevent dust generation.

-

Housekeeping: After handling, decontaminate the spatula and work surface. Dispose of contaminated weighing paper and gloves as hazardous waste.

-

Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[11]

Storage Protocol

Proper storage is crucial for maintaining chemical integrity and preventing accidental exposure.

-

Container: Keep the compound in its original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[12] A recommended storage temperature is 2-8°C.[1][3]

-

Security: The storage area should be locked to restrict access to authorized personnel only.[11]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[11] Never store corrosive solids above eye level.[4][5]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Accidental Release Measures (Spills)

The response to a spill depends on its scale. All personnel involved in cleanup must be trained and wear the appropriate PPE as described in Section 3.

-

Alert & Evacuate: Immediately alert others in the vicinity. Evacuate non-essential personnel from the area.[15]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spread of the solid powder. Do not sweep with a dry broom, as this will aerosolize the dust.

-

Absorb & Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand.[16][17] Carefully scoop the mixture into a labeled, sealed container for hazardous waste.

-

Decontaminate: Clean the spill area with a damp cloth or paper towel, followed by soap and water. All cleanup materials are considered hazardous waste.

-

Dispose: Package and label all contaminated materials, including PPE, for disposal according to institutional and local regulations.[15][17]

Fire-Fighting Measures

This material is a combustible solid.

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a direct water jet, which could scatter the material.

-

Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[14]

-

Hazardous Combustion Products: Thermal decomposition of chlorinated organic compounds can produce toxic and corrosive gases, including hydrogen chloride, oxides of nitrogen, and carbon monoxide.[18]

Section 6: Chemical Stability and Reactivity Profile

-

Stability: The compound is chemically stable under standard ambient conditions (room temperature) and recommended storage.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous or exothermic reactions.

-

Hazardous Decomposition: As noted, combustion can release hazardous gases such as hydrogen chloride, carbon oxides (CO, CO2), and nitrogen oxides (NOx).[18][19]

Section 7: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.

-

Segregation: Do not mix this waste with other waste streams.

-

Containment: Collect waste in a clearly labeled, sealed, and leak-proof container.[17]

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal facility, in strict accordance with all federal, state, and local regulations.[20]

Section 8: Conclusion

This compound is a valuable research chemical with a significant hazard profile that demands respect and meticulous handling. Its primary risks—serious eye damage, respiratory and skin irritation, and oral toxicity—can be effectively managed through the consistent application of engineering controls, appropriate personal protective equipment, and robust standard operating procedures. By integrating the principles and protocols in this guide, research professionals can work with this compound safely and effectively, advancing their scientific objectives while upholding the highest standards of laboratory safety.

References

- 1. 27794-03-2|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | 27794-03-2 [amp.chemicalbook.com]

- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. simplivia.com [simplivia.com]

- 7. oshatrainingschool.com [oshatrainingschool.com]

- 8. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]

- 9. safety.duke.edu [safety.duke.edu]

- 10. ashp.org [ashp.org]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]

- 13. chempoint.com [chempoint.com]

- 14. laddresearch.com [laddresearch.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. safety.charlotte.edu [safety.charlotte.edu]

- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 18. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assets.greenbook.net [assets.greenbook.net]

- 20. shyzchem.com [shyzchem.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(4-methoxyphenyl)pyrimidine in Organic Solvents

Introduction: The Strategic Importance of a Versatile Pyrimidine Intermediate

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds.[1][2] Their prevalence in biologically active molecules, from natural products to synthetic drugs, makes them a focal point of intensive research.[3][4] 2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS No. 27794-03-2) emerges as a particularly valuable intermediate.[5] Its structure, featuring a reactive chlorine atom ripe for nucleophilic substitution and a methoxyphenyl group influencing electronic properties and steric interactions, offers a versatile platform for synthesizing diverse and complex molecular architectures.[3]

The journey from a promising intermediate to a viable drug candidate is paved with critical physicochemical evaluations, chief among them being solubility.[6][7] Solubility is not merely a physical constant; it is a gatekeeper that dictates the feasibility of reaction conditions, purification strategies (like crystallization), formulation development, and ultimately, the bioavailability of a potential therapeutic agent.[7][8] A thorough understanding of how this compound behaves in various organic solvents is, therefore, indispensable for any researcher, scientist, or drug development professional working with this compound.

This guide provides a comprehensive technical overview of the solubility of this compound. We will move beyond simple data presentation to explore the underlying thermodynamic principles, detail robust experimental protocols for solubility determination, and offer field-proven insights into predicting and interpreting its solubility profile.

The Theoretical Framework: Why and How Dissolution Occurs

Solubility is the result of a thermodynamic equilibrium between the solid state of a solute and its solvated state within a solvent.[9] This equilibrium is governed by the Gibbs free energy of the system. The overall process can be conceptually broken down into two critical energy transactions, as described in a thermodynamic cycle.[10]

-

Crystal Lattice Energy (Sublimation): The energy required to break the intermolecular forces holding the molecules together in the solid crystal lattice. This is an endothermic process (requires energy).

-

Solvation Energy: The energy released when the individual solute molecules interact with the solvent molecules. This is an exothermic process (releases energy).

A compound dissolves when the energy released during solvation is sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic that stems from these interactions.[11] Polar solvents, capable of dipole-dipole interactions or hydrogen bonding, are more effective at solvating polar solutes. Non-polar solvents, which primarily interact through weaker van der Waals forces, are better suited for dissolving non-polar solutes.[11]

For this compound, its molecular structure—containing a polar pyrimidine ring with nitrogen atoms and a chlorine substituent, alongside a less polar methoxyphenyl group—suggests a nuanced solubility profile. It is neither extremely polar nor entirely non-polar, predicting moderate to good solubility in a range of solvents with intermediate polarity.

Experimental Determination of Equilibrium Solubility

To ensure accuracy and reproducibility, the equilibrium solubility must be determined under controlled conditions. The "shake-flask" method is the gold standard for this purpose, as it is designed to allow the system to reach a true thermodynamic equilibrium.[12] Below, we detail the complete workflow, from sample preparation to quantification using two distinct, self-validating analytical methods: Gravimetric Analysis and UV-Vis Spectrophotometry.

Core Protocol: The Shake-Flask Method for Achieving Equilibrium

The foundational step is the preparation of a saturated solution, where the concentration of the dissolved solute is at its maximum under a given set of conditions (i.e., solvent and temperature).[8][13]

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure a visible amount of undissolved solid remains after equilibrium is reached.[12]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard.[12]

-

Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled bath for several hours to let the excess solid settle. This minimizes the amount of solid that needs to be filtered.

-

Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid. Attach a syringe filter and dispense the clear, particle-free saturated solution into a clean, pre-weighed container for analysis.[14] This filtration step is critical to remove any undissolved microparticles that could otherwise lead to an overestimation of solubility.[14]

The following diagram illustrates this core experimental workflow.

Caption: Workflow for preparing a saturated solution for solubility analysis.

Quantification Method A: Gravimetric Analysis

This classic method is robust, requires minimal specialized equipment, and determines solubility by directly measuring the mass of the dissolved solid.[15]

Procedure:

-

Aliquot Transfer: Accurately transfer a known volume or mass of the filtered saturated solution into a pre-weighed, dry evaporating dish or vial.[13]

-

Solvent Evaporation: Place the dish in a fume hood or use a gentle stream of nitrogen to slowly evaporate the solvent. Subsequently, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent until a constant weight is achieved.[8]

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the dish containing the dry solute residue.

-

Calculation:

-

Mass of solute = (Weight of dish + dry solute) - (Weight of empty dish)

-

Mass of solvent = (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

Quantification Method B: UV-Vis Spectrophotometry

This instrumental method is highly sensitive and ideal for compounds with a chromophore, such as this compound, which absorbs light in the UV-visible range.[16] It relies on the Beer-Lambert law, where absorbance is directly proportional to concentration.

Procedure:

-

Calibration Curve Construction:

-

Sample Measurement:

-

Take the filtered saturated solution and dilute it with a known factor using the same solvent, so its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample from its absorbance.[17]

-

Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value represents the solubility.

-

The following diagram outlines the logic for choosing and executing a quantification method.

Caption: Decision workflow for solubility quantification methods.

Expected Solubility Profile of this compound

| Solvent Class | Solvent | Polarity Index | Expected Solubility (at 25 °C) | Rationale |

| Non-Polar | n-Hexane | 0.1 | Very Low | The molecule has significant polarity from the pyrimidine ring and heteroatoms, making it incompatible with purely non-polar solvents.[11] |

| Toluene | 2.4 | Low to Moderate | The aromatic nature of toluene can interact favorably with the phenyl ring of the solute, but the overall polarity mismatch limits high solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | DCM is an excellent solvent for moderately polar organic compounds, capable of dissolving the solute without strong hydrogen bonding interactions. |

| Tetrahydrofuran (THF) | 4.0 | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is well-suited to solvate the compound. | |

| Acetone | 5.1 | High | The polar carbonyl group of acetone effectively solvates the polar regions of the pyrimidine ring. | |

| Acetonitrile (ACN) | 5.8 | Moderate | While polar, ACN is a relatively poor hydrogen bond acceptor, which may slightly limit its solvating power compared to THF or acetone. | |

| Dimethylformamide (DMF) | 6.4 | Very High | DMF is a highly polar aprotic solvent with strong solvating capabilities for a wide range of organic molecules. | |

| Polar Protic | Ethyl Acetate | 4.4 | Moderate to High | Good balance of polarity and ability to act as a hydrogen bond acceptor. |

| 2-Propanol (IPA) | 3.9 | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, but the energetic cost of disrupting the solvent's H-bond network can limit solubility. | |

| Ethanol | 4.3 | Moderate | Similar to IPA, provides a balance of polar and non-polar character. | |

| Methanol | 5.1 | Low to Moderate | Although polar, the strong hydrogen-bonding network of methanol is not easily disrupted by the solute, which has limited H-bond donating capability.[2] | |

| Water | 10.2 | Very Low | The compound's large, non-polar surface area and inability to effectively integrate into water's strong hydrogen-bonding network result in poor aqueous solubility.[6] |

Conclusion: A Guide for Practical Application

Understanding the solubility of this compound is fundamental to its effective use in research and development. This guide has provided a dual framework: the theoretical principles that govern solubility and the practical, step-by-step experimental methods required for its accurate determination. The shake-flask method, coupled with either gravimetric or UV-Vis analysis, offers a reliable system for generating high-quality, reproducible data. By applying these principles and protocols, researchers can make informed decisions regarding reaction solvent selection, purification strategies, and the initial stages of formulation, thereby accelerating the path from chemical intermediate to scientific breakthrough.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. nbinno.com [nbinno.com]

- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. improvedpharma.com [improvedpharma.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.ws [chem.ws]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Characterization of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules, including the notable drug Gleevec.[1] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug design.[2] Within this class, 2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS No. 27794-03-2) emerges as a particularly valuable building block. As a biaryl heterocyclic compound, it provides a robust platform for further chemical modification, primarily through nucleophilic substitution at the reactive 2-chloro position.[3] This guide offers a comprehensive technical overview of its fundamental characterization, from synthesis and purification to detailed structural elucidation and its application as a key intermediate in the development of advanced pharmaceutical compounds.[4]

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is the foundation of its application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 27794-03-2 | [5][6] |

| Molecular Formula | C₁₁H₉ClN₂O | [4][5][6] |

| Molecular Weight | 220.66 g/mol | [5][6] |

| Exact Mass | 220.04034 | [5] |

| Appearance | White to off-white solid | (Typical) |

| Melting Point | 129°C | [5] |

| Boiling Point | 403.1°C at 760 mmHg | [5] |

| LogP | 2.806 | [5] |

Chemical Structure:

Synthesis and Purification

The construction of the C-C bond between the pyrimidine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a field-proven method for this transformation, offering high yields and functional group tolerance.[1][7][8]

Recommended Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis from 2,5-dichloropyrimidine and 4-methoxyphenylboronic acid. The choice of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] An inorganic base such as potassium carbonate is required to activate the boronic acid for the transmetalation step.

Caption: Workflow for Suzuki-Miyaura Synthesis.

Protocol: Synthesis

-

Vessel Preparation: To a reaction vial, add 2,5-dichloropyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the vial.

-

Reaction: Seal the vial and heat the mixture at 80°C for 16 hours or until TLC/LC-MS analysis indicates consumption of the limiting reagent.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the compound's structure and the assessment of its purity. The logical flow ensures that the material synthesized is structurally correct and meets the high-purity requirements for drug discovery applications.

Caption: Standard workflow for chemical characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as the first crucial checkpoint after synthesis. For chlorinated compounds, the isotopic signature is a key diagnostic feature.

-

Expected m/z: The primary molecular ion peak (M⁺) should correspond to the mass of the molecule with the ³⁵Cl isotope (C₁₁H₉³⁵ClN₂O), which is approximately 220.04.

-

Isotopic Pattern: A characteristic [M+2]⁺ peak will be observed at approximately m/z 222.04, corresponding to the less abundant ³⁷Cl isotope. The intensity ratio of the M⁺ to the [M+2]⁺ peak should be approximately 3:1, which is definitive for a molecule containing a single chlorine atom.

Protocol: MS Sample Preparation (ESI)

-

Dissolve a small amount of the sample (~0.1 mg) in 1 mL of a suitable solvent like methanol or acetonitrile.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to a concentration of ~1-10 µg/mL.

-

Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are required for full characterization.[9][10]

-

¹H NMR: The proton NMR spectrum should display distinct signals corresponding to each unique proton environment.

-

Pyrimidine Protons: Two singlets (or narrow doublets) are expected in the aromatic region (typically δ 8.5-9.0 ppm).

-

Phenyl Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

-

Methoxy Protons: A sharp singlet integrating to three protons will be observed in the upfield region (δ ~3.8-4.0 ppm).

-

-

¹³C NMR: The carbon NMR will show the expected number of signals for the 11 carbon atoms in the molecule, confirming the carbon framework.

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

-

Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for full assignment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a drug substance or intermediate. By separating the main compound from any impurities, it provides a quantitative measure of purity, which is critical for drug development.

Protocol: Purity Assessment by HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA or formic acid).

-

Example Gradient: Start at 30% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm and 280 nm.

-

Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. A purity level of >98% is typically desired for advanced applications.

Applications in Medicinal Chemistry

This compound is not an end product but a strategic intermediate. Its value lies in the reactivity of the C2-chloro group, which readily undergoes nucleophilic aromatic substitution (SₙAr) with amines, thiols, and other nucleophiles. This allows for the rapid generation of diverse compound libraries for screening against biological targets.[3] Pyrimidine-based compounds are extensively researched as kinase inhibitors, anti-infectives, and modulators of the central nervous system.[2][11]

Caption: Role as a versatile intermediate in drug discovery.

For example, its core structure is relevant to the development of inhibitors for Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key targets in non-small cell lung cancer. The pyrimidine ring often acts as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituted phenyl group can be tailored to occupy adjacent pockets to enhance potency and selectivity.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its straightforward synthesis via robust methods like the Suzuki coupling, combined with a clear and definitive analytical characterization profile, makes it a reliable building block for research scientists. A thorough characterization using a combination of MS, NMR, and HPLC is mandatory to ensure the structural integrity and purity required for the synthesis of novel and potent therapeutic candidates.

References

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, CasNo.27794-03-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. This compound | CAS#:27794-03-2 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(27794-03-2) 1H NMR spectrum [chemicalbook.com]

- 10. uomphysics.net [uomphysics.net]

- 11. One moment, please... [biointerfaceresearch.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Introduction: The Significance of Substituted Pyrimidines in Drug Discovery

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their versatile chemical nature allows for precise structural modifications, enabling the fine-tuning of pharmacological properties. The target molecule of this guide, 2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS No. 27794-03-2)[1][2], is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and other targeted therapies[3][4]. The presence of a reactive chlorine atom at the 2-position and a methoxyphenyl group at the 5-position provides two distinct points for further chemical elaboration, making it a valuable building block for creating libraries of potential drug candidates.

This document provides a comprehensive guide for the synthesis of this compound, focusing on the widely adopted and robust Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the choice of precursors, the mechanistic underpinnings of the catalytic cycle, and provide detailed, field-proven protocols for its successful synthesis and purification.

Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

The most efficient and modular route to synthesize this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[5][6][7]. This Nobel Prize-winning reaction has revolutionized the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, owing to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.

The core of this strategy involves the coupling of an appropriate halo-pyrimidine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The choice of the halo-pyrimidine precursor is critical for the regioselectivity of the reaction. For the synthesis of the target molecule, 2,5-dichloropyrimidine is an ideal starting material. The chlorine atom at the 5-position is generally more reactive in Suzuki couplings than the one at the 2-position, allowing for a selective reaction.

Caption: Overall synthetic strategy for this compound.

Precursor Synthesis and Considerations

Synthesis of 2,5-Dichloropyrimidine

While 2,5-dichloropyrimidine is commercially available, understanding its synthesis can be beneficial. It is typically prepared from a suitable pyrimidine precursor through chlorination reactions.

Synthesis of 4-Methoxyphenylboronic Acid

4-Methoxyphenylboronic acid is a common and commercially available reagent[8][9]. However, for researchers who wish to synthesize it in-house, a standard method involves the reaction of 4-bromoanisole with a borate ester in the presence of a strong base, typically via a Grignard reagent intermediate, followed by acidic workup[10][11].

Key Properties of Precursors:

| Precursor | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |

| 2,5-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 58-60 | A versatile building block with two reactive chlorine atoms. |

| 4-Methoxyphenylboronic Acid | C₇H₉BO₃ | 151.96 | 208-210 | A stable, crystalline solid widely used in Suzuki couplings[8]. |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for the selective synthesis of this compound.

Materials and Reagents:

-

2,5-Dichloropyrimidine

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

-

Column for chromatography

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to dissolve the reagents upon heating.

-

Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-8 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product is typically purified by column chromatography on silica gel[12].

-

A gradient elution system of ethyl acetate in hexane is commonly used. The exact ratio should be determined by TLC analysis.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 2,5-dichloropyrimidine, inserting into the carbon-chlorine bond at the more reactive 5-position to form a Pd(II) complex.

-

Transmetalation: The organopalladium(II) complex reacts with the boronic acid (activated by the base to form a boronate species) in a process called transmetalation. The 4-methoxyphenyl group is transferred from the boron atom to the palladium center, displacing the halide.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the C-C bond of the final product, this compound, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons and the protons of the 4-methoxyphenyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

-

Reagent Handling:

-

Palladium catalysts are toxic and should be handled with care.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen.

-

Chlorinated pyrimidines can be irritating to the skin and respiratory system.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use fresh catalyst or a different palladium source. |

| Insufficient base | Ensure the base is of good quality and used in the correct stoichiometry. | |

| Reaction temperature too low | Ensure the reaction mixture is refluxing properly. | |

| Formation of Side Products | Homocoupling of boronic acid | Ensure a strictly inert atmosphere. |

| Reaction at the 2-position | While less likely, prolonged reaction times or higher temperatures could lead to some reaction at the 2-position. Monitor the reaction closely by TLC. | |

| Difficult Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Recrystallization may be an alternative purification method. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound from readily available precursors. The protocol detailed in these application notes, when followed with care and attention to experimental detail, should provide researchers with a high yield of the desired product. The versatility of this synthetic route allows for the potential synthesis of a wide range of substituted pyrimidines, which are of significant interest in the field of drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. 4-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Negishi Cross-Coupling for the Synthesis of 2-Chloro-5-arylpyrimidines: A Detailed Guide for Medicinal Chemists

Application Notes & Protocols: A-770041

Abstract

This document provides a comprehensive guide to the synthesis of 2-chloro-5-arylpyrimidines using the Negishi cross-coupling reaction. This class of compounds is of significant interest in medicinal chemistry and drug development, serving as a key structural motif in a variety of biologically active molecules, including kinase inhibitors and anti-cancer agents.[1][2] We will delve into the mechanistic underpinnings of the Negishi reaction, provide detailed, field-proven protocols for the preparation of arylzinc reagents and the subsequent cross-coupling, and offer a troubleshooting guide to address common experimental challenges. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and efficiently synthesize these valuable compounds.

Introduction: The Significance of 2-Chloro-5-arylpyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry, and the 2-chloro-5-arylpyrimidine moiety, in particular, is a versatile intermediate. The chlorine atom at the 2-position serves as a convenient handle for further functionalization through nucleophilic aromatic substitution, allowing for the introduction of various pharmacophoric groups. The aryl group at the 5-position provides a crucial point for modulating the steric and electronic properties of the molecule to optimize target engagement and pharmacokinetic profiles. The Negishi cross-coupling has emerged as a powerful and reliable method for forging the C-C bond between the pyrimidine core and the aryl substituent, offering high functional group tolerance and good yields.[3][4]

The Negishi Cross-Coupling Reaction: A Mechanistic Overview

The Negishi cross-coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[5][6] The reaction is typically catalyzed by a palladium(0) species, although nickel catalysts can also be employed.[5] The generally accepted catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

The Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (2-chloro-5-halopyrimidine) to form a Pd(II) complex. The rate of this step generally follows the order of halide reactivity: I > Br > Cl.[5]

-

Transmetalation: The organozinc reagent (arylzinc halide) transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (2-chloro-5-arylpyrimidine), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocols

Safety Precaution: Organozinc reagents are moisture and air-sensitive.[5] All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.

Protocol 1: Preparation of the Arylzinc Reagent

The arylzinc reagent can be prepared via several methods. Here, we detail the common route involving transmetalation from an organolithium or Grignard reagent.

Materials:

-

Aryl bromide or iodide

-

n-Butyllithium (n-BuLi) or Magnesium turnings

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Preparation of the Organometallic Precursor:

-

Organolithium Route: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the aryl bromide or iodide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture for 30-60 minutes at this temperature.

-

Grignard Route: Activate magnesium turnings (1.2 eq) with a small crystal of iodine in a flame-dried flask. Add a solution of the aryl bromide or iodide (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining aryl halide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours until the magnesium is consumed.

-

-

Transmetalation to the Arylzinc Reagent:

-

Prepare a solution of anhydrous ZnCl₂ (1.1 eq) in anhydrous THF.

-

Slowly add the ZnCl₂ solution to the freshly prepared organolithium or Grignard reagent at -78 °C (for organolithium) or 0 °C (for Grignard).

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The resulting slurry of the arylzinc reagent is used directly in the next step.

-

Protocol 2: Negishi Cross-Coupling Reaction

Materials:

-

2-Chloro-5-iodopyrimidine or 2-chloro-5-bromopyrimidine

-

Freshly prepared arylzinc reagent

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Anhydrous THF

Step-by-Step Procedure:

-

Catalyst Preparation: In a separate flame-dried flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq). Add anhydrous THF and stir for 10-15 minutes at room temperature to form the active catalyst complex.[11]

-

Reaction Setup: To the flask containing the active catalyst, add a solution of the 2-chloro-5-halopyrimidine (1.0 eq) in anhydrous THF.

-

Cross-Coupling: Slowly add the freshly prepared arylzinc reagent (1.2-1.5 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a specified temperature (typically 50-70 °C) and monitor its progress by TLC or LC-MS.[12] Reactions are generally complete within 2-16 hours.

-